molecular formula C20H16N2O4 B278271 N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

货号 B278271
分子量: 348.4 g/mol
InChI 键: PXALAALVKOTODP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide, also known as MBX-2982, is a potent and selective GPR119 agonist that has shown promising results in the treatment of type 2 diabetes. This compound belongs to the class of benzoxazole derivatives and has a unique chemical structure that makes it a potential candidate for the development of novel therapeutic agents.

作用机制

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide acts as a potent and selective agonist of GPR119, which leads to the activation of downstream signaling pathways that promote insulin secretion and glucose uptake. It has been shown to increase the release of GLP-1 and other incretin hormones, which in turn stimulate insulin secretion from pancreatic beta cells. Additionally, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to enhance glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. It has also been shown to reduce fasting glucose levels and improve glycemic control in clinical trials. In addition to its effects on glucose homeostasis, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been shown to have beneficial effects on lipid metabolism and body weight.

实验室实验的优点和局限性

One of the major advantages of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is its selectivity for GPR119, which reduces the risk of off-target effects. Additionally, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has a unique chemical structure that makes it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several potential future directions for the development of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide and related compounds. One area of focus is the optimization of the pharmacokinetic properties of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide to improve its efficacy and reduce the need for frequent dosing. Additionally, there is a need for further studies to elucidate the mechanisms underlying the effects of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide on glucose homeostasis and lipid metabolism. Finally, there is a potential for the development of combination therapies that target multiple pathways involved in the pathogenesis of type 2 diabetes.
In conclusion, N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide is a promising compound that has shown potential for the development of novel therapeutic agents for the treatment of type 2 diabetes. Its unique chemical structure and selectivity for GPR119 make it a potential candidate for further optimization and development. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

合成方法

The synthesis of N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide involves a multi-step process that starts with the reaction of 2-methylphenylboronic acid with 5-bromo-2-methoxybenzoic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 2-furoic acid, followed by the addition of a furfuryl amine derivative to yield the final product.

科学研究应用

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. GPR119 is a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and improve glucose homeostasis.

属性

产品名称

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide

分子式

C20H16N2O4

分子量

348.4 g/mol

IUPAC 名称

N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H16N2O4/c1-12-5-6-13(10-15(12)21-19(23)18-4-3-9-25-18)20-22-16-11-14(24-2)7-8-17(16)26-20/h3-11H,1-2H3,(H,21,23)

InChI 键

PXALAALVKOTODP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=CO4

规范 SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=CO4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。